molecular formula C12H7Cl3O2S B3025301 [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride CAS No. 887344-38-9

[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride

Cat. No.: B3025301
CAS No.: 887344-38-9
M. Wt: 321.6 g/mol
InChI Key: NKNFGTZKGUVHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride: is a chemical compound with the molecular formula C12H7Cl3O2S and a molecular weight of 321.61 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride typically involves the reaction of 3,4-dichlorobenzene with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent any side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring to maintain the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions: [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride is a sulfonyl chloride compound known for its unique chemical properties and reactivity. It is primarily utilized in organic synthesis, particularly in the production of sulfonamide and sulfone derivatives, which have significant applications in pharmaceuticals and agrochemicals. This article explores its applications in scientific research, detailing its synthesis, reactivity, and potential biological activities.

Agrochemical Production

The compound's reactivity allows it to serve as a precursor for agrochemicals. Its derivatives can be synthesized to develop herbicides and pesticides that target specific biochemical pathways in plants or pests.

Material Science

In material science, this compound can be used as a coupling agent in polymer chemistry. It facilitates the formation of cross-linked structures that enhance the mechanical properties of polymers.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound to synthesize various sulfonamide derivatives through nucleophilic substitution reactions with amines. The resulting compounds exhibited varying degrees of antibacterial activity, confirming the potential of this sulfonyl chloride in medicinal chemistry.

Case Study 2: Agrochemical Applications

Research has shown that derivatives synthesized from this compound can effectively inhibit specific enzymes involved in plant growth regulation. This property has been exploited to develop new herbicides aimed at enhancing crop yield while minimizing environmental impact.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable reagent in both research and industrial applications .

Biological Activity

[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride, also known as DCBSC, is a sulfonyl chloride derivative widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article delves into its biological activity, including antibacterial, antiviral properties, and its role as an acetylcholinesterase inhibitor.

DCBSC has the molecular formula C₁₃H₈Cl₂O₂S and is characterized by its white crystalline appearance. It is synthesized through the reaction of 3,4-dichlorobenzophenone with sulfuric acid and phosphorus oxychloride, followed by treatment with sodium hydroxide. This compound exhibits stability under normal conditions but reacts readily with nucleophiles to form sulfonamide derivatives.

Antibacterial Activity

DCBSC has demonstrated significant antibacterial activity against various strains of both gram-positive and gram-negative bacteria. In laboratory studies, it was found to be effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

In addition to its antibacterial properties, DCBSC has shown antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV). Studies indicated that DCBSC inhibited viral replication effectively at concentrations ranging from 10 to 50 µg/mL, making it a candidate for further research in antiviral therapies.

Acetylcholinesterase Inhibition

DCBSC is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which may have implications in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 value for AChE inhibition was reported at approximately 15 µM.

Toxicity Profile

While DCBSC exhibits promising biological activities, it is essential to note its toxicity profile. The compound is corrosive and can cause severe burns upon contact with skin or eyes. Inhalation may lead to respiratory distress or fatality; thus, stringent safety protocols are necessary when handling this compound in laboratory settings.

Case Studies and Research Findings

Recent studies have focused on the synthesis of novel derivatives based on DCBSC to enhance its biological efficacy while reducing toxicity. For example, compounds derived from DCBSC have been evaluated for their anticancer properties in cell lines such as MCF7 (breast cancer) and MCF10A (non-tumorigenic breast cells). The results indicated that certain derivatives maintained cytotoxicity towards cancer cells while exhibiting reduced toxicity towards healthy cells .

Current Research Directions

Ongoing research aims to explore the potential of DCBSC derivatives in combating drug-resistant bacterial strains and developing new antiviral agents. Additionally, there is a focus on understanding the molecular mechanisms underlying its biological activities through advanced techniques like molecular docking studies.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O2S/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)18(15,16)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFGTZKGUVHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392782
Record name 2-(3,4-dichlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-38-9
Record name 2-(3,4-dichlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.